5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C18H20N4 It is a derivative of benzonitrile and piperazine, featuring an amino group and a benzyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-amino-2-bromobenzonitrile and 4-benzylpiperazine.
Nucleophilic Substitution Reaction: The 5-amino-2-bromobenzonitrile undergoes a nucleophilic substitution reaction with 4-benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential as a ligand for various biological receptors, including serotonin and dopamine receptors.
Chemical Biology: It is used in the development of chemical probes to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various neurological pathways, leading to potential therapeutic effects in the treatment of psychiatric and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile: Similar structure but with a methyl group instead of a benzyl group.
5-Amino-2-(4-phenylpiperazin-1-yl)benzonitrile: Similar structure but with a phenyl group instead of a benzyl group.
5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and selectivity for specific biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
5-amino-2-(4-benzylpiperazin-1-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c19-13-16-12-17(20)6-7-18(16)22-10-8-21(9-11-22)14-15-4-2-1-3-5-15/h1-7,12H,8-11,14,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFFCGJRYNITR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589877 |
Source
|
Record name | 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952949-59-6 |
Source
|
Record name | 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.